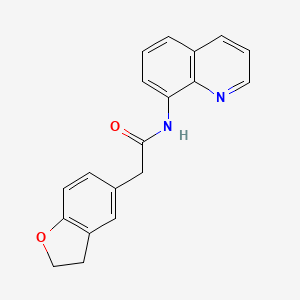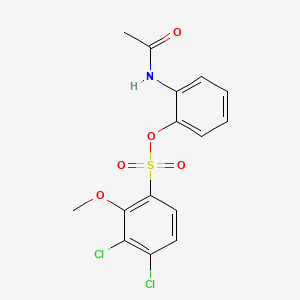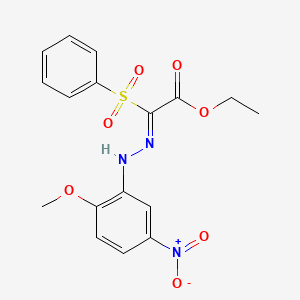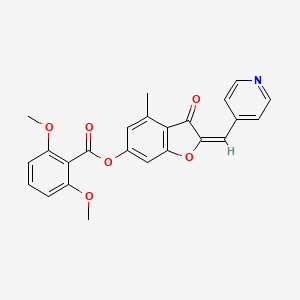
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring fused with a quinoline moiety, making it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Quinoline Derivative Preparation: The quinoline moiety can be prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the quinoline derivative using acetic anhydride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a tetrahydroquinoline derivative.
Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential use as drugs. The combination of benzofuran and quinoline structures may provide a basis for designing molecules with specific biological activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other functional materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the quinoline moiety, making it less complex.
N-(8-quinolinyl)acetamide: Lacks the benzofuran ring, potentially altering its biological activity.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(quinolin-8-yl)ethanamide: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(8-quinolinyl)acetamide lies in its combined benzofuran and quinoline structures, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-18(12-13-6-7-17-15(11-13)8-10-23-17)21-16-5-1-3-14-4-2-9-20-19(14)16/h1-7,9,11H,8,10,12H2,(H,21,22) |
Clé InChI |
QRXVDRFXRBMXHH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B13375452.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)

![5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B13375468.png)

![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide](/img/structure/B13375480.png)

![propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13375488.png)

![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![N-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13375507.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375546.png)
